molecular formula C20H17F3N6 B2905111 4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine CAS No. 956706-01-7

4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2905111
CAS No.: 956706-01-7
M. Wt: 398.393
InChI Key: SCTDCKQEYKHCCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves the formation of the triazole and pyrazole rings through cyclization reactions. The trifluoromethyl group could be introduced through a nucleophilic substitution reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the hydrogen atom on the pyrazole nitrogen could be deprotonated under basic conditions. Additionally, the trifluoromethyl group could potentially undergo nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of novel triazole and pyrazole derivatives have been a focal point in recent research. For instance, studies have reported on the facile synthesis and characterization of novel triazole derivatives integrated with various moieties, such as benzofuran and pyrazole, highlighting efficient synthesis techniques and the structural establishment via spectroscopic analyses (Idrees, Kola, & Siddiqui, 2019). Similarly, Al‐Azmi and Mahmoud (2020) synthesized new triazole and pyrazole derivatives, characterized by spectroscopic analyses, emphasizing the importance of these compounds in antimicrobial applications.

Antimicrobial Activities

The antimicrobial properties of triazole and pyrazole derivatives have been extensively investigated. Research by Idrees et al. (2019) demonstrated that some synthesized compounds exhibit promising antimicrobial activities against Gram-positive and Gram-negative bacterial strains. Another study highlighted the antimicrobial potential of newly synthesized triazole derivatives against various microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).

Biological and Medicinal Applications

The biological and medicinal applications of these derivatives have been explored, with studies showing significant potential. For example, Asegbeloyin et al. (2014) researched the cytotoxic activity of pyrazole derivatives against human leukemia cells, indicating their potential in cancer therapy. Additionally, the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of benzimidazole, showcasing a range of antibacterial and cytotoxic properties, were studied by Noolvi et al. (2014), further underlining the versatile applications of these compounds in medicinal chemistry.

Material Science Applications

In the realm of material science, the modification of polymeric materials with triazole and pyrazole derivatives has been investigated. Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives, to enhance their antibacterial and antifungal properties. This research demonstrates the potential of these derivatives in creating functional materials for medical applications.

These studies collectively highlight the diverse scientific research applications of "4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine" and related compounds, ranging from antimicrobial and medicinal uses to material science innovations. The ability to synthesize and characterize these compounds with specific functional groups opens new avenues for their application in various fields of science and technology.

Properties

IUPAC Name

4-[5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N6/c1-13-26-27-19(17-11-25-29(18(17)24)16-8-3-2-4-9-16)28(13)12-14-6-5-7-15(10-14)20(21,22)23/h2-11H,12,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTDCKQEYKHCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC(=CC=C2)C(F)(F)F)C3=C(N(N=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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